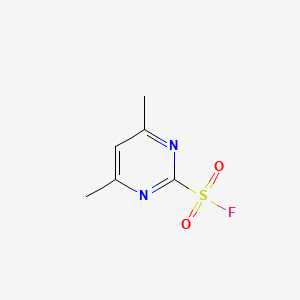

1-Methoxy-2-(phenylethynyl)benzene

Vue d'ensemble

Description

1-Methoxy-2-(phenylethynyl)benzene is a compound that is structurally related to a variety of benzene derivatives that have been synthesized and studied for their unique properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the behavior and characteristics that 1-Methoxy-2-(phenylethynyl)benzene may exhibit.

Synthesis Analysis

The synthesis of related compounds often involves the cycloaddition reactions, as seen in the synthesis of 1,2-bis(pentaphenylphenyl)benzene, which was prepared by reacting 1,2-bis(phenylethynyl)benzene with tetracyclone . Similarly, derivatives of 1,4-bis(phenylethynyl)benzene have been prepared and characterized, indicating that the synthesis of such compounds is feasible and can be tailored by substituting different alkoxy groups .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene was investigated, revealing a tendency for acetylene groups to arrange closely, which is favorable for topochemical interactions . The introduction of methoxy groups in 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene results in a zigzag molecular network due to π-π and C-H...π interactions .

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from studies such as the reaction between 1,4-diphenylbutadiyne and a decaborane adduct to form 1-phenylethynyl-2-phenyl-1,2-dicarbadodecaborane(12), which demonstrates the potential for complex formation and cross-linking reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene exhibit good chemical stability and can stabilize various mesophases at high temperatures . The introduction of methoxy groups can significantly influence the supramolecular architecture, as seen in the crystal structure of 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene . Additionally, the presence of a methoxy group can allow for σ(C-Se)-π hyperconjugation, as observed in 1-methoxy-4-[(phenylselanyl)methyl]benzene .

Applications De Recherche Scientifique

Supramolecular Architecture

- Supramolecular Arrangement : A derivative of 1,4-bis(phenylethynyl)benzene, substituted with methoxy groups, demonstrates a unique zigzag molecular network due to π–π and C—H⋯π interactions. This contributes to the development of supramolecular architectures (Ono et al., 2008).

Polymer Synthesis

- Polymer Chemistry : In the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV), impurities with methylene bridges form but can be removed, enhancing the luminescence properties of the polymer (Lin, Fan, & Chow, 2006).

Catalysis

- Catalysis in Organic Synthesis : The methoxycarbonylation of phenylethyne, catalyzed by palladium complexes, highlights the application in synthesizing unsaturated esters and α,ω-diesters, demonstrating the utility in organic synthesis (Magro et al., 2010).

Molecular Electronics

- Molecular Electronics : Derivatives of 1,4-bis(phenylethynyl)benzene, including methoxy-substituted versions, are pivotal in molecular electronics due to their ability to communicate charge/excitation energy over long distances, making them useful in light energy harvesting assemblies (Sudeep, James, Thomas, & Kamat, 2006).

Liquid Crystal Technology

- Liquid Crystal Technology : The synthesis of 1,4-bis(phenylethynyl)benzenes with various substituents like fluorine atoms and alkyl chains, demonstrates their application in blue phase liquid crystal composition, significantly influencing properties like optical and dielectric anisotropy (Li, Li, Zhang, & Hua, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1-methoxy-2-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEROGCSJFZNHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448066 | |

| Record name | 1-methoxy-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41398-67-8 | |

| Record name | 1-methoxy-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)